molecular formula C15H27NO B12724986 Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- CAS No. 97702-87-9

Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)-

Cat. No.: B12724986
CAS No.: 97702-87-9
M. Wt: 237.38 g/mol
InChI Key: MSNGKQAMRGJVCW-HUUCEWRRSA-N
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Description

Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexylmethyl group attached to the nitrogen atom of an acetamide moiety, with a specific (Z)-configuration, indicating the spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- typically involves the reaction of cyclohexylmethylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclohexyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various N-substituted acetamides.

Scientific Research Applications

Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,3S)-3-(cyclohexylmethyl)cyclohexyl]acetamide
  • N-[(1R,3R)-3-(cyclohexylmethyl)cyclohexyl]acetamide

Uniqueness

Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with molecular targets. This configuration may result in different biological activities and chemical properties compared to its (E)-isomer or other structurally similar compounds.

Properties

CAS No.

97702-87-9

Molecular Formula

C15H27NO

Molecular Weight

237.38 g/mol

IUPAC Name

N-[(1R,3R)-3-(cyclohexylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C15H27NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h13-15H,2-11H2,1H3,(H,16,17)/t14-,15-/m1/s1

InChI Key

MSNGKQAMRGJVCW-HUUCEWRRSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)CC2CCCCC2

Canonical SMILES

CC(=O)NC1CCCC(C1)CC2CCCCC2

Origin of Product

United States

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